methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that features a trimethoxyphenyl group attached to a pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the trimethoxyphenyl group . The reaction conditions often include the use of microwave irradiation to speed up the process and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as flash chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer properties by inhibiting tubulin polymerization.
Medicine: Investigated for its antiviral, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets. For instance, it inhibits tubulin polymerization, which is crucial for cell division. This action is similar to that of colchicine, a well-known anti-cancer agent . The compound also affects various signaling pathways, including the ERK pathway, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor with a simpler structure.
Combretastatin: A potent microtubule-targeting agent with a similar mechanism of action.
Podophyllotoxin: Used for treating genital warts and also inhibits tubulin polymerization.
Uniqueness
Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate stands out due to its unique trimethoxyphenyl group, which enhances its binding affinity and specificity for molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-26-17-10-9-13(20(27-2)21(17)28-3)18-19-14(11-16(24-18)22(25)29-4)12-7-5-6-8-15(12)23-19/h5-11,23H,1-4H3 |
InChI Key |
UAOYVQRNIASKET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
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